1-Boc-4-(4-Nitrophenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-Boc-4-(4-Nitrophenyl)piperazine involves several key steps, including Boc protection and the Suzuki–Miyaura cross-coupling reaction. Spencer et al. (2011) described the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling, showcasing the methodology applicable for synthesizing compounds like 1-Boc-4-(4-Nitrophenyl)piperazine (Spencer, Baltus, Press, Harrington, & Clegg, 2011).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the physical and chemical properties of the compound. Studies such as those by Wang et al. (2004) provide insights into the molecular structure through crystallographic analysis, revealing intramolecular and intermolecular interactions that influence the compound's stability and reactivity (Wang, Chen, Pu, & Wang, 2004).
Chemical Reactions and Properties
1-Boc-4-(4-Nitrophenyl)piperazine participates in various chemical reactions, serving as an intermediate in the synthesis of biologically active molecules. The compound's reactivity, particularly in Suzuki–Miyaura cross-coupling reactions, enables the synthesis of a wide range of biaryl structures, as demonstrated by Spencer et al. (2011) (Spencer et al., 2011).
Physical Properties Analysis
The physical properties of 1-Boc-4-(4-Nitrophenyl)piperazine, such as solubility, melting point, and crystalline structure, are essential for its application in chemical synthesis. Awasthi et al. (2014) discussed the crystallographic and thermal studies of related compounds, providing insights into the behavior and stability of 1-Boc-4-(4-Nitrophenyl)piperazine under different conditions (Awasthi, Sharma, Yadav, & Pandey, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, stability under various conditions, and susceptibility to hydrolysis, are fundamental aspects that influence the compound's applications in organic synthesis. The work by Spencer et al. (2011) provides a foundation for understanding these chemical properties, through the synthesis and functionalization of biaryl structures involving 1-Boc-4-(4-Nitrophenyl)piperazine (Spencer et al., 2011).
Scientific Research Applications
Synthesis of Antifungal Agents :
- As a key intermediate in the synthesis of triazole antifungal agents, improving overall yield and process efficiency (Miao Zhen-yuan, 2006).
Library of Biaryl Compounds :
- Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized via microwave-mediated Suzuki–Miyaura coupling, allowing for diversification of biaryl libraries, which are significant in drug development (J. Spencer et al., 2011).
Synthesis of Quinazolinone Derivatives :
- In the synthesis of potent antagonists of fibrinogen receptors, derivatives of 2-(piperazin-1-yl)-3H-quinazolin-4-one, showing implications for the design of various 2-amino-3H-quinazolin-4-ones (A. Y. Kornylov et al., 2017).
Synthesis of Antifungal Intermediates :
- 1-(4-Hydroxylphenyl)-4-(4-nitrophenyl)piperazine as a key intermediate for new-generation antifungal medicines (Changmei Ke et al., 2010).
Synthesis of Bifunctional Tetraaza Macrocycles :
- Synthesizing bifunctional poly(amino carboxylate) chelating agents for potential applications in chelation therapy or imaging (T. McMurry et al., 1992).
Development of Anticancer Agents :
- Piperazine-derived molecules like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine have been studied for important anticancer activities and DNA interaction, highlighting their potential as anti-tumor agents (A. Demirağ et al., 2022).
Synthesis of Brexpiprazole :
- An anti-psychotic drug, brexpiprazole, has been synthesized via a concise route involving this compound as a key intermediate (A. S. Kumar et al., 2018).
Synthesis of Biologically Active Piperazine Containing Hydrazone Derivatives :
- As a precursor for synthesizing hydrazone derivatives with potential anticholinesterase activities (B. Kaya et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYCIJUTYLUYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391957 | |
Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Boc-4-(4-Nitrophenyl)piperazine | |
CAS RN |
182618-86-6 | |
Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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